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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK1838705A combination therapies with

alternative treatment strategies, supported by experimental data. GSK1838705A is a potent

small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), the insulin

receptor (IR), and anaplastic lymphoma kinase (ALK).[1][2][3][4] Its therapeutic potential has

been explored in various cancers, both as a monotherapy and in combination with other

agents, to enhance efficacy and overcome resistance.

I. Overview of GSK1838705A
GSK1838705A exerts its anti-tumor effects by blocking key signaling pathways involved in cell

proliferation, survival, and migration.[1][5] It has shown preclinical activity against a range of

solid and hematologic malignancies, including prostate cancer, glioma, non-small cell lung

cancer (NSCLC), and anaplastic large cell lymphoma (ALCL).[1][6][7]

II. Combination Therapy in Prostate Cancer
Docetaxel is a standard-of-care chemotherapy for metastatic castration-resistant prostate

cancer, but resistance often develops.[5] Targeting the IGF-1R/IR pathway, which is implicated

in docetaxel resistance, presents a promising therapeutic strategy.[5]
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Preclinical studies have demonstrated that GSK1838705A can effectively reduce the viability

and induce apoptosis in docetaxel-resistant prostate cancer cells.[5]

Experimental Data Summary:

Cell Line Treatment Key Findings Reference

PC-3R (Docetaxel-

resistant)

GSK1838705A (0.5

and 2 µM)

Significant inhibition of

IGF-1R and IR

phosphorylation.[5]

[5]

PC-3R GSK1838705A

Induced marked

apoptosis and

dramatically inhibited

cell migration.[5]

[5]

Experimental Protocol: In Vivo Xenograft Model

Animal Model: Male BALB/c nude mice (6-8 weeks old).

Cell Line: Docetaxel-resistant PC-3R cells.

Procedure: 2x10^6 PC-3R cells were subcutaneously injected into the flanks of mice. When

tumors reached approximately 100 mm³, mice were randomized into treatment and control

groups.

Treatment: GSK1838705A administered orally.

Endpoint: Tumor volume and mouse body weight were measured regularly.

Alternative Combination Strategy: Linsitinib (OSI-906)
with Bortezomib in Multiple Myeloma (for comparison of
IGF-1R inhibitor combination)
While not a direct comparison in prostate cancer, the following study on linsitinib, another IGF-

1R inhibitor, in combination with the proteasome inhibitor bortezomib for multiple myeloma

provides insights into the potential of this class of drugs in combination therapies.
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Experimental Data Summary:

Cancer Type Treatment Key Findings Reference

Relapsed/Refractory

Multiple Myeloma

Linsitinib (125 mg) +

Bortezomib +

Dexamethasone

Objective Response

Rate (ORR) of 61%.

Median Progression-

Free Survival (PFS) of

7.1 months.[8][9]

[8][9]
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Caption: IGF-1R/IR signaling pathway inhibited by GSK1838705A.
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III. Combination Therapy in Non-Small Cell Lung
Cancer (NSCLC)
ALK rearrangements are present in a subset of NSCLC patients, making ALK a key therapeutic

target. While ALK inhibitors are effective, resistance often develops.

GSK1838705A as a Dual IGF-1R/ALK Inhibitor
GSK1838705A's dual activity against both ALK and IGF-1R suggests its potential to overcome

resistance mechanisms observed with single-target ALK inhibitors.

Alternative ALK Inhibitor Combination Strategies
Several next-generation ALK inhibitors have been investigated in combination with other

agents to improve outcomes.

Experimental Data Summary: Alternative ALK Inhibitor Combinations
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Drug Combination Cancer Type Key Findings Reference

Alectinib +

Bevacizumab

ALK+ NSCLC (first-

line)

Objective Response

Rate (ORR): 97.2%.

12-month event-free

survival rate: 97.1%.

[10]

[10]

Alectinib +

Cobimetinib (MEK

inhibitor)

ALK+ NSCLC

(alectinib-resistant)

Limited activity in

alectinib-resistant

tumors.[11]

[11]

Ceritinib +

Gemcitabine

Advanced Solid

Tumors

Manageable toxicity

profile. ORR: 20%.[12]
[12]

Ceritinib + Ribociclib

(CDK4/6 inhibitor)

ALK-rearranged

NSCLC

Overall Response

Rate (ORR): 37.0%.

Median Progression-

Free Survival (mPFS):

21.5 months.[13]

[13]

Brigatinib
ALK+ NSCLC

(crizotinib-refractory)

ORR: 55% (180 mg

dose). Median PFS:

12.9 months.[14][15]

[14][15]

Experimental Workflow: Evaluating ALK Inhibitor Combinations
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Caption: Experimental workflow for ALK inhibitor combination therapy development.

IV. Combination Therapy in Anaplastic Large Cell
Lymphoma (ALCL)
ALK is a defining feature of a subset of ALCL. Crizotinib, a first-generation ALK inhibitor, is

effective, but resistance is a clinical challenge.

GSK1838705A in Crizotinib-Resistant ALCL
Studies have shown that GSK1838705A can overcome crizotinib resistance in ALK-positive

ALCL cell lines.[7] The dual inhibition of IGF-1R and ALK is believed to be a key mechanism in

overcoming resistance.[7]
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Experimental Data Summary:

Cell Line Treatment Key Findings Reference

Karpas299-R, SR786-

R (Crizotinib-resistant)
GSK1838705A

Effectively reduced

viability of resistant

cells and inhibited

downstream survival

signaling.[7]

[7]

Experimental Protocol: Generation of Crizotinib-Resistant Cell Lines

Parental Cell Lines: Karpas299 and SR786 (ALK+ ALCL).

Method: Cells were cultured with gradually increasing concentrations of crizotinib over

several months.

Verification: Resistance was confirmed by comparing the IC50 values of the resistant lines to

the parental lines using cell viability assays (e.g., CCK8).

Alternative Combination Strategy: Crizotinib with
Vinblastine
A clinical trial investigated the combination of crizotinib with vinblastine, a chemotherapy agent,

for relapsed or refractory pediatric ALK-positive ALCL.

Clinical Data Summary:

Patient Population Treatment Key Findings Reference

Relapsed/Refractory

Pediatric ALK+ ALCL

(n=13)

Crizotinib +

Vinblastine

Efficacious with only

2/13 subsequent

relapses, but severe

toxicities were

observed in 11/13

patients.[16]

[16]
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V. Combination Therapy in Glioma
The IGF-1R signaling pathway is implicated in the progression of glioma, making it a potential

therapeutic target.[6][17]

GSK1838705A in Glioma
GSK1838705A has been shown to inhibit glioma cell proliferation, induce apoptosis, and

suppress tumor growth in vivo.[6][17][18]

Experimental Data Summary:

Cell Line Treatment Key Findings Reference

U87MG (Human

glioma)

GSK1838705A (3.75-

15 µM)

Dose-dependent

inhibition of cell

migration.[6]

[6]

U87MG Xenograft
GSK1838705A (4 and

8 mg/kg)

Significant inhibition of

tumor growth in vivo.

[18]

[18]

Experimental Protocol: In Vivo Glioma Xenograft Model

Animal Model: Nude mice.

Cell Line: U87MG human glioma cells.

Procedure: U87MG cells were inoculated subcutaneously.

Treatment: Once tumors were established, mice were treated daily with GSK1838705A or

vehicle control.

Endpoint: Tumor volume and apoptosis in tumor tissue were assessed.[18]

Alternative Combination Strategy: Temozolomide with
an MDM2 Antagonist
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A preclinical study in a glioblastoma xenograft model evaluated the combination of the standard

chemotherapy temozolomide with an MDM2 antagonist.

Experimental Data Summary:

Xenograft Model Treatment Key Findings Reference

Human Glioblastoma

Temozolomide +

Nutlin3a (MDM2

antagonist)

Additive to synergistic

decrease in cell

growth; enhanced

anti-tumor activity in

vivo.[19]

[19]

VI. Conclusion
GSK1838705A, as a dual inhibitor of IGF-1R/IR and ALK, demonstrates significant promise in

combination therapies for various cancers. Its ability to target pathways associated with

resistance to standard treatments makes it a valuable candidate for further investigation. The

comparative data presented in this guide highlight the potential of GSK1838705A in the context

of other emerging combination strategies. Future clinical trials are warranted to directly

compare the efficacy and safety of GSK1838705A-based combinations against current and

alternative therapeutic regimens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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